molecular formula C7H11N3O B13685913 N'-hydroxy-3-pyrrol-1-ylpropanimidamide

N'-hydroxy-3-pyrrol-1-ylpropanimidamide

Cat. No.: B13685913
M. Wt: 153.18 g/mol
InChI Key: JIYDGCPBMNPRIT-UHFFFAOYSA-N
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Description

N’-hydroxy-3-pyrrol-1-ylpropanimidamide is a compound that belongs to the class of pyrrole derivatives Pyrrole derivatives are known for their significant biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-hydroxy-3-pyrrol-1-ylpropanimidamide can be achieved through several methods. One common approach involves the reaction of pyrrole with appropriate aldehydes or ketones in the presence of hydroxylamine. This reaction typically requires mild conditions and can be carried out in solvents such as ethanol or methanol .

Industrial Production Methods

Industrial production of N’-hydroxy-3-pyrrol-1-ylpropanimidamide often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through crystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

N’-hydroxy-3-pyrrol-1-ylpropanimidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oximes, nitriles, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N’-hydroxy-3-pyrrol-1-ylpropanimidamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N’-hydroxy-3-pyrrol-1-ylpropanimidamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or proteins, leading to its biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in modulating cellular processes and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-hydroxy-3-pyrrol-1-ylpropanimidamide stands out due to its unique combination of a hydroxyl group and a pyrrole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields .

Properties

Molecular Formula

C7H11N3O

Molecular Weight

153.18 g/mol

IUPAC Name

N'-hydroxy-3-pyrrol-1-ylpropanimidamide

InChI

InChI=1S/C7H11N3O/c8-7(9-11)3-6-10-4-1-2-5-10/h1-2,4-5,11H,3,6H2,(H2,8,9)

InChI Key

JIYDGCPBMNPRIT-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C=C1)CCC(=NO)N

Origin of Product

United States

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